molecular formula C26H54N2O B12571475 N,N-Didodecylglycinamide CAS No. 175903-36-3

N,N-Didodecylglycinamide

Cat. No.: B12571475
CAS No.: 175903-36-3
M. Wt: 410.7 g/mol
InChI Key: KTNKHQNOXSPQNT-UHFFFAOYSA-N
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Description

N,N-Didodecylglycinamide is a glycinamide derivative featuring two dodecyl (C₁₂H₂₅) chains bonded to the nitrogen atoms of the glycine backbone. Its molecular structure (estimated formula: C₂₆H₅₂N₂O) confers high hydrophobicity due to the long alkyl chains, while the amide group provides hydrogen-bonding capability. This dual nature makes it a candidate for applications requiring surfactancy, emulsification, or lipid membrane interactions, such as drug delivery systems or industrial surfactants.

Properties

CAS No.

175903-36-3

Molecular Formula

C26H54N2O

Molecular Weight

410.7 g/mol

IUPAC Name

2-amino-N,N-didodecylacetamide

InChI

InChI=1S/C26H54N2O/c1-3-5-7-9-11-13-15-17-19-21-23-28(26(29)25-27)24-22-20-18-16-14-12-10-8-6-4-2/h3-25,27H2,1-2H3

InChI Key

KTNKHQNOXSPQNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecylglycinamide typically involves the reaction of glycine with dodecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Glycine+2DodecylamineDCCThis compound+Dicyclohexylurea\text{Glycine} + 2 \text{Dodecylamine} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Glycine+2DodecylamineDCC​this compound+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Didodecylglycinamide can undergo various chemical reactions, including:

    Oxidation: The dodecyl chains can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the dodecyl chains can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under UV light or in the presence of a catalyst.

Major Products Formed:

    Oxidation: Dodecanol or dodecanoic acid.

    Reduction: N,N-Didodecylamine.

    Substitution: Halogenated dodecyl derivatives.

Scientific Research Applications

Chemistry: N,N-Didodecylglycinamide is used as a surfactant in various chemical reactions due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology: In biological research, this compound is used as a model compound to study the interactions of amides with biological membranes. It can also be used to investigate the effects of long-chain amides on enzyme activity and protein folding.

Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, this compound is used as a lubricant additive to improve the performance of lubricants under extreme pressure and temperature conditions. It is also used in the formulation of personal care products such as shampoos and conditioners.

Mechanism of Action

The mechanism of action of N,N-Didodecylglycinamide involves its interaction with lipid bilayers and proteins. The long dodecyl chains insert into the hydrophobic core of lipid bilayers, disrupting their structure and increasing membrane permeability. This can enhance the uptake of encapsulated drugs or other molecules. Additionally, the amide group can form hydrogen bonds with proteins, affecting their conformation and activity.

Comparison with Similar Compounds

N,N-Dimethylglycinamide (CAS 1857-19-8)

  • Molecular Formula : C₄H₁₀N₂O | Molecular Weight : 102.14 g/mol .
  • Key Differences :
    • Smaller methyl groups replace the dodecyl chains, reducing hydrophobicity and enhancing water solubility.
    • Applications: Likely used as a chemical intermediate rather than a surfactant due to its compact structure.
  • Functional Groups : Amide, methyl.
  • Safety: Limited toxicological data, similar to other glycinamide derivatives .

N,N-Dimethyldodecanamide (CAS 3007-53-2)

  • Molecular Formula: C₁₄H₂₉NO | Molecular Weight: 227.39 g/mol .
  • Key Differences :
    • Contains one dodecyl chain and two methyl groups, resulting in moderate hydrophobicity compared to N,N-Didodecylglycinamide.
    • Applications: Used as a solvent or surfactant in industrial formulations.
  • Functional Groups : Amide, dodecyl, methyl.
  • Structural Impact : Single dodecyl chain limits micelle-forming efficiency compared to the dual-chain Didodecylglycinamide.

N,N-Dimethyldodecylamine (CAS 112-18-5)

  • Molecular Formula : C₁₄H₃₁N | Molecular Weight : 213.4 g/mol .
  • Key Differences :
    • Amine group instead of amide, making it more basic and reactive.
    • Applications: Precursor for quaternary ammonium compounds (e.g., disinfectants, surfactants).
  • Functional Groups : Amine, dodecyl, methyl.

Dodecyldimethylamine Oxide (CAS 1643-20-5)

  • Key Differences :
    • Amine oxide functional group increases polarity, enhancing water solubility compared to this compound .
    • Applications: Common in detergents and personal care products due to foam-stabilizing properties.

N,N-Diethylacetamide (CAS 685-91-6)

  • Molecular Formula: C₆H₁₃NO | Molecular Weight: 115.18 g/mol .
  • Key Differences :
    • Shorter ethyl chains and an acetamide backbone, leading to higher volatility and solvent properties.
    • Applications: Laboratory solvent or pharmaceutical excipient.

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound* N/A C₂₆H₅₂N₂O ~408 Amide, two dodecyl Surfactants, drug delivery
N,N-Dimethylglycinamide 1857-19-8 C₄H₁₀N₂O 102.14 Amide, methyl Chemical intermediates
N,N-Dimethyldodecanamide 3007-53-2 C₁₄H₂₉NO 227.39 Amide, dodecyl, methyl Industrial surfactants
N,N-Dimethyldodecylamine 112-18-5 C₁₄H₃₁N 213.4 Amine, dodecyl, methyl Quaternary ammonium precursors
Dodecyldimethylamine Oxide 1643-20-5 C₁₄H₃₁NO 229.41 Amine oxide, dodecyl, methyl Detergents, personal care
N,N-Diethylacetamide 685-91-6 C₆H₁₃NO 115.18 Amide, ethyl Solvents, pharmaceuticals

*Estimated values for this compound based on structural analogs.

Research Findings and Implications

  • Hydrophobicity vs. Solubility : Dual dodecyl chains in this compound enhance lipid solubility but reduce aqueous solubility compared to single-chain analogs like N,N-Dimethyldodecanamide . This property favors its use in lipid-based drug delivery systems.
  • Surfactant Efficiency: The two alkyl chains likely improve micelle formation and emulsification compared to mono-chain compounds, similar to dialkylamine oxides .
  • Safety Considerations : Many alkyl amides and amines lack comprehensive toxicological data, necessitating precautionary handling .

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